molecular formula C16H18N2O B14712669 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol CAS No. 15331-61-0

4-tert-butyl-2-[(E)-phenyldiazenyl]phenol

Cat. No.: B14712669
CAS No.: 15331-61-0
M. Wt: 254.33 g/mol
InChI Key: IFYDLKKPIFEVOU-UHFFFAOYSA-N
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Description

4-tert-butyl-2-[(E)-phenyldiazenyl]phenol is an organic compound that belongs to the class of azo compounds It is characterized by the presence of a phenol group substituted with a tert-butyl group and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. One common method involves the reaction of 4-tert-butylaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol under alkaline conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-[(E)-phenyldiazenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydrazines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

4-tert-butyl-2-[(E)-phenyldiazenyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites, while the azo group can undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenol: Shares the tert-butyl and phenol groups but lacks the azo group.

    2,4-di-tert-butylphenol: Contains two tert-butyl groups and a phenol group.

    4-tert-butyl-2,6-dimethylphenol: Similar structure with additional methyl groups.

Properties

CAS No.

15331-61-0

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-tert-butyl-2-phenyldiazenylphenol

InChI

InChI=1S/C16H18N2O/c1-16(2,3)12-9-10-15(19)14(11-12)18-17-13-7-5-4-6-8-13/h4-11,19H,1-3H3

InChI Key

IFYDLKKPIFEVOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2

Origin of Product

United States

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